molecular formula C11H14O3 B13518922 Methyl 3-(methoxymethyl)-2-methylbenzoate

Methyl 3-(methoxymethyl)-2-methylbenzoate

Cat. No.: B13518922
M. Wt: 194.23 g/mol
InChI Key: LYPOOQBKSXHJGB-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)-2-methylbenzoate is an organic compound belonging to the ester family It is characterized by a benzene ring substituted with a methoxymethyl group at the 3-position and a methyl group at the 2-position, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methoxymethyl)-2-methylbenzoate typically involves the esterification of 3-(methoxymethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(methoxymethyl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-(Carboxymethyl)-2-methylbenzoic acid.

    Reduction: 3-(Methoxymethyl)-2-methylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(methoxymethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)-2-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxymethyl group can also be metabolized to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

  • Methyl 2-methylbenzoate
  • Methyl 3-methylbenzoate
  • Methyl 4-methylbenzoate

Comparison: Methyl 3-(methoxymethyl)-2-methylbenzoate is unique due to the presence of both a methoxymethyl and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to its analogs. For example, the methoxymethyl group can increase the compound’s solubility in organic solvents and influence its reactivity in chemical reactions.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-(methoxymethyl)-2-methylbenzoate

InChI

InChI=1S/C11H14O3/c1-8-9(7-13-2)5-4-6-10(8)11(12)14-3/h4-6H,7H2,1-3H3

InChI Key

LYPOOQBKSXHJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)COC

Origin of Product

United States

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